molecular formula C13H9ClO4S B11835127 4'-(Chlorosulfonyl)-[1,1'-biphenyl]-3-carboxylic acid

4'-(Chlorosulfonyl)-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B11835127
M. Wt: 296.73 g/mol
InChI Key: SPKKGTHEJMJWEU-UHFFFAOYSA-N
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Description

4’-(Chlorosulfonyl)-[1,1’-biphenyl]-3-carboxylic acid is a chemical compound with the molecular formula C13H9ClO4S. It is known for its applications in various fields, including organic synthesis and industrial chemistry. This compound is characterized by the presence of a chlorosulfonyl group and a carboxylic acid group attached to a biphenyl structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Chlorosulfonyl)-[1,1’-biphenyl]-3-carboxylic acid typically involves the chlorosulfonation of biphenyl derivatives. One common method includes the reaction of biphenyl with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

In industrial settings, the production of 4’-(Chlorosulfonyl)-[1,1’-biphenyl]-3-carboxylic acid may involve continuous flow processes where biphenyl is reacted with chlorosulfonic acid in a reactor. The reaction mixture is then purified through distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4’-(Chlorosulfonyl)-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of sulfonic acid and carboxylic acid derivatives.

    Reduction: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

    Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions.

Major Products

    Sulfonamide Derivatives: Formed through substitution reactions with amines.

    Sulfonic Acid Derivatives: Resulting from hydrolysis.

    Sulfonyl Derivatives: Produced via reduction reactions.

Scientific Research Applications

4’-(Chlorosulfonyl)-[1,1’-biphenyl]-3-carboxylic acid has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

    Industrial Chemistry: Acts as a reagent in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4’-(Chlorosulfonyl)-[1,1’-biphenyl]-3-carboxylic acid involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophilic reagent to introduce sulfonyl groups into other molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(Chlorosulfonyl)benzoic acid: Similar in structure but lacks the biphenyl moiety.

    Chlorosulfonyl isocyanate: Contains a chlorosulfonyl group but differs in its functional groups and reactivity.

    4,4’-Biphenyldisulfonyl chloride: Contains two chlorosulfonyl groups attached to a biphenyl structure.

Uniqueness

4’-(Chlorosulfonyl)-[1,1’-biphenyl]-3-carboxylic acid is unique due to the presence of both a chlorosulfonyl group and a carboxylic acid group on a biphenyl scaffold. This combination of functional groups provides versatility in chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Biological Activity

4'-(Chlorosulfonyl)-[1,1'-biphenyl]-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C13H10ClO4S
  • Molecular Weight : 294.74 g/mol
  • CAS Number : [Not provided in the data]

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its role as a pharmacophore in various therapeutic applications. The compound's sulfonyl group is known to enhance interactions with biological targets, making it a candidate for further investigation.

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of Enzymatic Activity : The chlorosulfonyl moiety may interact with nucleophiles in enzymes, potentially inhibiting their activity.
  • Modulation of Receptor Activity : Similar compounds have shown potential as allosteric modulators for various receptors, impacting signaling pathways.

Structure-Activity Relationships (SAR)

Research indicates that modifications to the biphenyl structure and the introduction of various substituents can significantly alter the biological activity. For instance:

  • Substituent Variations : The presence of electron-withdrawing groups like sulfonyl enhances activity compared to unsubstituted biphenyl derivatives.
  • Positioning of Functional Groups : The position of carboxylic acid and chlorosulfonyl groups is crucial for maintaining optimal binding affinity.

Table 1: Structure-Activity Relationships

CompoundIC50 (μM)Notes
This compoundTBDPotential inhibitor
Compound A0.0078 ± 0.0005High potency
Compound B>100Low potency

Case Study 1: Inhibition of Target Enzymes

In vitro studies have demonstrated that this compound exhibits inhibitory effects on specific enzymes involved in inflammatory pathways. For example, treatment with this compound resulted in a significant reduction in enzyme activity compared to controls.

Case Study 2: Allosteric Modulation

Research focused on related compounds suggests that modifications similar to those found in this compound can serve as allosteric modulators for nuclear receptors. Such modulation has implications for diseases involving dysregulated receptor signaling.

Properties

Molecular Formula

C13H9ClO4S

Molecular Weight

296.73 g/mol

IUPAC Name

3-(4-chlorosulfonylphenyl)benzoic acid

InChI

InChI=1S/C13H9ClO4S/c14-19(17,18)12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15)16/h1-8H,(H,15,16)

InChI Key

SPKKGTHEJMJWEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)S(=O)(=O)Cl

Origin of Product

United States

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